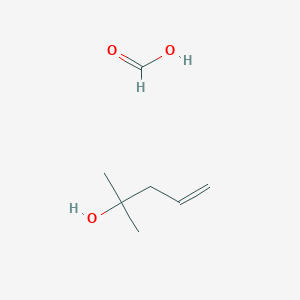
Formic acid;2-methylpent-4-en-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Formic acid;2-methylpent-4-en-2-ol is a compound that combines the properties of formic acid and an alcohol with an alkene group. Formic acid is the simplest carboxylic acid, known for its pungent odor and its occurrence in the venom of ants. The alcohol component, 2-methylpent-4-en-2-ol, contains a hydroxyl group and a double bond, making it a versatile molecule in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
Grignard Reaction: One common method to synthesize 2-methylpent-4-en-2-ol involves the Grignard reaction.
Dehydration of Alcohols: Another method involves the dehydration of a precursor alcohol using acid catalysts like concentrated sulfuric acid or phosphoric acid.
Industrial Production Methods
Industrial production of formic acid often involves the hydrolysis of methyl formate or the oxidation of methanol. The alcohol component can be produced through large-scale Grignard reactions or dehydration processes, depending on the availability of raw materials and desired purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where the alcohol group is converted to a carbonyl group (aldehyde or ketone) using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the double bond to a single bond, using reagents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Thionyl chloride, phosphorus tribromide.
Major Products Formed
Oxidation: Aldehydes, ketones.
Reduction: Saturated alcohols.
Substitution: Alkyl halides.
Scientific Research Applications
Formic acid;2-methylpent-4-en-2-ol has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of complex molecules through Grignard reactions and dehydration processes.
Biology: Studied for its potential antimicrobial properties, leveraging the formic acid component’s ability to disrupt microbial cell walls.
Medicine: Investigated for its potential use in drug synthesis, particularly in the formation of intermediates for pharmaceuticals.
Industry: Utilized in the production of fragrances and flavorings, where the alcohol component contributes to the desired aromatic properties
Mechanism of Action
The compound exerts its effects through various molecular mechanisms:
Oxidation-Reduction Reactions: The alcohol and alkene groups participate in redox reactions, altering the compound’s chemical structure and reactivity.
Substitution Reactions:
Molecular Targets: The formic acid component can target microbial cell walls, disrupting their integrity and leading to antimicrobial effects.
Comparison with Similar Compounds
Formic acid;2-methylpent-4-en-2-ol can be compared with other similar compounds:
Formic Acid: The simplest carboxylic acid, known for its antimicrobial properties and use in organic synthesis.
2-Methylpent-4-en-2-ol: An alcohol with an alkene group, used in organic synthesis and as a precursor for various chemical reactions.
Acetic Acid: A carboxylic acid similar to formic acid but with an additional carbon atom, used widely in industrial applications.
The uniqueness of this compound lies in its combination of functional groups, allowing it to participate in a wide range of chemical reactions and applications.
Properties
CAS No. |
116071-55-7 |
|---|---|
Molecular Formula |
C7H14O3 |
Molecular Weight |
146.18 g/mol |
IUPAC Name |
formic acid;2-methylpent-4-en-2-ol |
InChI |
InChI=1S/C6H12O.CH2O2/c1-4-5-6(2,3)7;2-1-3/h4,7H,1,5H2,2-3H3;1H,(H,2,3) |
InChI Key |
ABEATUUHRUZURW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CC=C)O.C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















